N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Position 1: A phenyl group.
- Position 4: A 4-methoxyphenylamine substituent.
- Position 6: A morpholine ring.
Its design leverages the pyrazolo[3,4-d]pyrimidine core for ATP-binding site interactions in kinases, while the morpholine and 4-methoxyphenyl groups enhance solubility and target specificity .
Properties
Molecular Formula |
C22H22N6O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N6O2/c1-29-18-9-7-16(8-10-18)24-20-19-15-23-28(17-5-3-2-4-6-17)21(19)26-22(25-20)27-11-13-30-14-12-27/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
InChI Key |
XYZDJJIFWCVFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Pyrazolo[3,4-d]pyrimidine Scaffold Formation
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of 5-aminopyrazole-4-carbonitrile derivatives. For example, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was prepared by heating 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile with formamide and ammonium formate at 135°C for 15 hours, achieving a yield of 84.5% . This method highlights the use of formamide as both a solvent and cyclizing agent, with the reaction mechanism involving intramolecular dehydration and ring closure .
Alternative route : Chlorination of dihydroxy intermediates (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) with phosphorus oxychloride (POCl₃) generates reactive dichloro derivatives, enabling subsequent nucleophilic substitutions .
Functionalization at Position 6: Morpholin-4-yl Substitution
Introducing the morpholin-4-yl group at position 6 often involves nucleophilic aromatic substitution (SNAr) of a chloro intermediate. For instance, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine was synthesized by reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in ethanol at room temperature, yielding 94% . Key factors include:
-
Base : Potassium carbonate facilitates deprotonation of morpholine.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
Optimization : Microwave-assisted reactions reduce reaction times (e.g., from 24 hours to 30 minutes) while maintaining yields >90% .
Functionalization at Position 1: Phenyl Group Introduction
The phenyl group at position 1 is introduced via alkylation or cross-coupling. In 1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , alkylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with 4-fluorobenzyl bromide using sodium hydride (NaH) in dioxane/water achieved 68% yield .
Alternative method : Suzuki-Miyaura coupling of halogenated intermediates (e.g., 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine) with phenylboronic acid derivatives using Pd catalysts (e.g., Pd(PPh₃)₄) in dioxane/water (120°C, 24 hours) provides regioselective arylation .
Functionalization at Position 4: N-(4-Methoxyphenyl)amine Installation
The N-(4-methoxyphenyl)amine group is introduced via SNAr or Buchwald-Hartwig amination. For 1-(3-iodophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , substitution of a 4-chloro intermediate with aniline in isopropanol under reflux yielded 75% .
Advanced approach : Palladium-catalyzed coupling (e.g., using XPhos Pd G3) enables efficient installation of electron-rich aryl amines at position 4, even with steric hindrance .
Integrated Synthetic Pathway for Target Compound
Combining the above strategies, a plausible route for N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves:
-
Core formation : Cyclize 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with formamide.
-
Chlorination : Treat with POCl₃ to generate 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Morpholine substitution : React with morpholine/K₂CO₃ in ethanol to install the morpholin-4-yl group at position 6.
-
Amination : Substitute the 4-chloro group with 4-methoxyaniline via SNAr or Pd-catalyzed coupling.
Typical yields :
Purification and Characterization
Final compounds are typically purified via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH). Characterization relies on:
-
¹H/¹³C NMR : Confirm substitution patterns (e.g., singlet for C₃–H in pyridazinone at δ 9.94–10.06 ppm) .
Challenges and Optimization
-
Regioselectivity : Competing substitutions require careful control of reaction order and catalysts .
-
Solvent effects : DMF enhances SNAr but complicates purification; switching to ethanol improves isolability .
-
Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency for sterically hindered amines .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives .
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. For example, the synthesis involves the condensation of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative. Characterization techniques such as X-ray diffraction have been employed to confirm the structure of synthesized compounds, providing insights into their crystalline forms and molecular arrangements .
Anticancer Properties
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising anticancer activity across various cancer cell lines. Preliminary studies indicate significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 12.5 µM and 15.0 µM respectively. These findings suggest that this compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The structural features of the compound contribute to its ability to modulate inflammatory pathways .
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell function, although specific studies on this compound are still emerging .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as anticancer agents. In vitro assays showed that compounds with similar structures to this compound exhibited significant inhibition of tumor growth in various cancer models .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, derivatives similar to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX). These compounds showed a reduction in inflammation markers in animal models of arthritis .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Morpholine Placement : The target compound’s morpholine at position 6 contrasts with derivatives like Compound 2e (), where morpholine is part of a thioether side chain. This difference likely alters binding pocket interactions in kinases .
- 4-Methoxyphenyl vs. Chlorophenyl : The 4-methoxyphenyl group in the target compound may improve solubility and reduce toxicity compared to chlorophenyl analogs (e.g., Compound 2a in ), which are more lipophilic and prone to off-target effects .
- PP3 as a Baseline : PP3 (), lacking substituents at positions 4 and 6, shows minimal kinase inhibition, underscoring the importance of functional groups in activity .
Physicochemical Properties
- Solubility : The morpholine and 4-methoxyphenyl groups increase polarity, likely making the target compound more water-soluble than derivatives with alkylthio or chlorophenyl groups .
- Melting Point : Expected to range between 150–200°C, similar to morpholine-containing analogs (e.g., Compound 2e: 117–118°C; ) .
Biological Activity
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention due to its diverse biological activities. This compound has been evaluated for its potential in various therapeutic areas, including cancer treatment and antimicrobial applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H24N4O, with a molecular weight of approximately 336.44 g/mol. The compound features a pyrazolo-pyrimidine core structure that is known for its pharmacological versatility.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 336.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays indicated that this compound effectively inhibited cell proliferation and induced apoptosis.
The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell growth and survival. Specifically, this compound has shown dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM depending on the specific target .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 7.60 | EGFR/VEGFR inhibition |
| A549 | 5.00 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Studies
- MCF-7 Model : In a study involving MCF-7 cells, treatment with this compound resulted in a marked reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .
- Antimicrobial Testing : A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, suggesting potential as an antimicrobial agent .
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer: The compound is synthesized via multi-step reactions. A common approach involves:
Core Formation : Condensation of pyrazole and pyrimidine precursors under reflux conditions. For example, morpholine and formaldehyde are reacted with intermediates in ethanol under reflux for 10 hours .
Functionalization : Substitution at the pyrimidine C4 position with a 4-methoxyphenyl group using nucleophilic aromatic substitution.
Purification : Crystallization from ethanol (95%) after solvent removal under reduced pressure.
Advanced Optimization : Microwave-assisted synthesis or solvent-free methods can reduce reaction times and improve yields .
Q. Q2. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and molecular integrity (e.g., δ 3.80 ppm for methoxy groups; aromatic protons at δ 6.86–8.21 ppm) .
- HPLC : Purity assessment (>99% in advanced studies) and reaction monitoring .
- IR Spectroscopy : Identification of functional groups (e.g., N–H stretches at ~3100 cm⁻¹, C=O stretches in related analogs) .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. Q3. How is the compound initially screened for biological activity?
Methodological Answer: Biological screening involves:
- Kinase Inhibition Assays : Testing against protein tyrosine kinases (PTKs) or cyclin-dependent kinases (CDKs) via enzymatic activity measurements (e.g., IC50 values) .
- Antimicrobial Activity : Agar diffusion assays for bacterial/fungal strains (e.g., MIC values in pyrazolo-pyrimidine analogs) .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC50 < 10 µM for related compounds) .
Advanced Research Questions
Q. Q4. What mechanistic insights explain its kinase inhibitory activity?
Methodological Answer: The compound binds ATP-binding pockets of kinases via:
Hydrogen Bonding : The pyrimidine N1 and morpholine oxygen interact with kinase hinge regions (e.g., CDK2) .
Hydrophobic Interactions : The 4-methoxyphenyl group occupies hydrophobic pockets.
Experimental Validation :
- X-ray Crystallography : Co-crystal structures with kinases (e.g., PDB entries for analogs) .
- Molecular Dynamics Simulations : Confirming binding stability and residue interactions .
Q. Q5. How do structural modifications impact activity in SAR studies?
Methodological Answer: Key SAR findings include:
| Substituent | Impact on Activity | Source |
|---|---|---|
| 4-Methoxyphenyl | Enhances solubility and target affinity | |
| Morpholine | Improves metabolic stability | |
| Pyrazole C1-Phenyl | Critical for kinase selectivity | |
| Example : Replacing morpholine with piperidine reduces CDK2 inhibition by ~50% . |
Q. Q6. How can researchers resolve contradictions in biological data across studies?
Methodological Answer: Contradictions (e.g., varying IC50 values) arise from:
- Assay Conditions : Differences in ATP concentrations or pH.
- Substituent Variants : Even minor changes (e.g., methoxy vs. trifluoromethyl groups) alter activity .
Resolution Strategies :
Standardized Protocols : Use uniform kinase assay buffers (e.g., 10 mM MgCl2, pH 7.5).
Control Compounds : Include reference inhibitors (e.g., Staurosporine) for cross-study comparisons .
Q. Q7. What strategies optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. Q8. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and stability?
Methodological Answer:
- Crystal Packing : Intramolecular N–H⋯N bonds stabilize pyrimidine cores (e.g., dihedral angles ~12° between rings) .
- Polymorphism : Variations in H-bond networks (e.g., C–H⋯π interactions) lead to multiple crystal forms, impacting dissolution rates .
Analytical Tools : - SC-XRD : Resolves H-bond patterns (e.g., R-factor < 0.05 in high-quality datasets) .
- DSC/TGA : Assess thermal stability (e.g., melting points 249–281°C) .
Q. Q9. What computational methods predict synthetic feasibility and reactivity?
Methodological Answer:
- DFT Calculations : Optimize transition states for key steps (e.g., morpholine substitution energy barriers) .
- Retrosynthetic AI : Platforms like Chematica propose routes based on bond disconnections .
- ICReDD Approach : Combines quantum mechanics (QM) and machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) .
Q. Q10. How does polymorphism influence pharmacological profiling?
Methodological Answer: Polymorphs exhibit distinct properties:
| Property | Form A | Form B |
|---|---|---|
| Solubility | 0.5 mg/mL | 1.2 mg/mL |
| Bioavailability | 15% | 35% |
| Source : Data from pyrimidine analogs . | ||
| Mitigation : Controlled crystallization (e.g., seeding with Form B nuclei) ensures batch consistency . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
